Product packaging for Benzyl (3-hydroxycyclobutyl)carbamate(Cat. No.:CAS No. 130396-60-0)

Benzyl (3-hydroxycyclobutyl)carbamate

Cat. No.: B172550
CAS No.: 130396-60-0
M. Wt: 221.25 g/mol
InChI Key: BCFMGQOQYWGLIL-UHFFFAOYSA-N
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Description

cis-Benzyl 3-hydroxycyclobutylcarbamate (CAS 1403766-86-8) is a high-value chemical building block in modern medicinal chemistry and drug discovery. Its structure, featuring a cis-configured cyclobutyl ring with both hydroxy and carbamate functionalities, makes it a versatile intermediate for constructing complex molecules with potential therapeutic applications . The carbamate group, in particular, is a key structural motif in many approved drugs and prodrugs, prized for its superior chemical and proteolytic stability compared to native amide bonds, which can lead to improved metabolic stability and better pharmacokinetic properties in drug candidates . This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds . Its specific stereochemistry and functional groups allow researchers to use it in the design and production of drugs targeting neurological disorders, as the cyclobutyl moiety can contribute to enhanced binding affinity and selectivity towards specific biological targets . Furthermore, its application extends to the development of enzyme inhibitors, especially for metabolic pathways, due to its ability to mimic natural substrates and interfere with enzymatic activity . The carbamate group serves as an excellent amine-protecting group in multi-step organic synthesis, and the presence of the hydroxy group offers a handle for further chemical modifications, making this compound a versatile precursor for constructing complex molecular architectures . For Research Use Only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B172550 Benzyl (3-hydroxycyclobutyl)carbamate CAS No. 130396-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(3-hydroxycyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11-6-10(7-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMGQOQYWGLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10599995, DTXSID301173982
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130396-60-0, 1403766-86-8
Record name Benzyl (3-hydroxycyclobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10599995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-(cis-3-hydroxycyclobutyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301173982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Cis Benzyl 3 Hydroxycyclobutylcarbamate

Retrosynthetic Analysis of the cis-Cyclobutylcarbamate Scaffold

The analysis begins with the disconnection of the benzyl (B1604629) carbamate (B1207046) group, a common protecting group for amines. This transformation, the reverse of a carbamate formation reaction, reveals cis-3-aminocyclobutanol as a key precursor. Further disconnection of the hydroxyl and amino groups from the cyclobutane (B1203170) ring is less straightforward due to their intertwined stereochemistry. A more practical approach involves a functional group interconversion (FGI) strategy. For instance, the cis-3-aminocyclobutanol can be retrosynthetically derived from a 3-hydroxycyclobutanone derivative through the reduction of a ketone and the introduction of an amine or a precursor functional group.

This leads to a simplified retrosynthesis:

Target: cis-Benzyl 3-hydroxycyclobutylcarbamate

Disconnect C-N bond (Carbamate): cis-3-Aminocyclobutanol and benzyl chloroformate (or a similar benzylating agent).

Disconnect C-N and C-O bonds (Functional Group Interconversion): 3-Hydroxycyclobutanone or a protected version thereof. The cis relationship between the hydroxyl and amino groups is established during the synthesis from this intermediate.

Disconnect Cyclobutane Ring: The 3-hydroxycyclobutanone can be traced back to simpler acyclic or cyclic precursors through various cyclobutane ring construction methods.

This analysis highlights that the core synthetic challenges lie in the stereocontrolled construction of the cyclobutane ring and the subsequent diastereoselective introduction of the hydroxyl and amino functionalities in a cis configuration.

Classical and Modern Approaches to Cyclobutane Ring Construction

The construction of the cyclobutane core is a pivotal step in the synthesis of cis-benzyl 3-hydroxycyclobutylcarbamate. Both classical and modern synthetic methods offer viable routes to this strained four-membered ring system.

[2+2] cycloaddition reactions are a powerful and widely utilized method for the direct formation of cyclobutane rings. These reactions involve the combination of two two-carbon units, typically from alkenes or ketenes, to form the four-membered ring.

Photochemical [2+2] Cycloaddition: This method involves the irradiation of two alkene molecules to induce a cycloaddition reaction. The reaction often proceeds through a triplet diradical intermediate, and the stereochemical outcome can be influenced by the reaction conditions and the nature of the substrates. For the synthesis of a 3-hydroxycyclobutyl precursor, a relevant starting alkene could be functionalized with a group that can be later converted to a hydroxyl group.

Metal-Catalyzed [2+2] Cycloaddition: Transition metals, such as iron, copper, and palladium, can catalyze [2+2] cycloaddition reactions under milder conditions than photochemical methods. These reactions often proceed through metallacyclopentane intermediates and can offer high levels of regio- and stereoselectivity. The choice of catalyst and ligands is crucial in controlling the outcome of the reaction.

Ketene-Alkene [2+2] Cycloaddition: The reaction of a ketene with an alkene is a highly efficient method for the synthesis of cyclobutanones. The concerted [π2s + π2a] cycloaddition mechanism generally leads to a predictable stereochemical outcome. The resulting cyclobutanone is an ideal intermediate for the synthesis of cis-3-aminocyclobutanol, as the ketone functionality can be stereoselectively reduced to a hydroxyl group. For instance, the cycloaddition of dichloroketene with a suitable alkene, followed by reductive removal of the chlorine atoms, yields a cyclobutanone that can be further functionalized.

[2+2] Cycloaddition Type Reactants Key Features Relevance to Synthesis
PhotochemicalTwo alkenesRequires UV irradiation; stereoselectivity can be variable.Can be used to form the cyclobutane ring from simple starting materials.
Metal-CatalyzedTwo alkenes or an alkene and an alkyneMilder reaction conditions; potential for high stereocontrol.Offers a catalytic and potentially enantioselective route to the cyclobutane core.
Ketene-AlkeneA ketene and an alkeneForms a cyclobutanone directly; often stereospecific.Provides a direct entry to key cyclobutanone intermediates.

Alternative strategies for constructing the cyclobutane ring involve the rearrangement of larger or smaller ring systems. These methods can provide access to substituted cyclobutanes that may be difficult to obtain through cycloaddition reactions.

Ring Contraction: The Favorskii rearrangement of α-halocyclopentanones can lead to the formation of cyclobutanecarboxylic acid derivatives. This method involves the treatment of the cyclic ketone with a base, which induces a ring contraction to form the four-membered ring. Another approach is the photochemical Wolff rearrangement of a five-membered ring α-diazoketone, which expels nitrogen gas and contracts to a cyclobutane derivative.

Ring Expansion: The Tiffeneau–Demjanov rearrangement provides a method for the one-carbon ring expansion of cyclopropylmethylamines. Treatment of a cyclopropylmethylamine with nitrous acid generates a diazonium ion, which can rearrange to form a cyclobutanol (B46151). This method directly installs a hydroxyl group on the cyclobutane ring, which is advantageous for the synthesis of the target molecule. Another powerful method is the rearrangement of vinylcyclopropanes, which can undergo thermal or metal-catalyzed ring expansion to form cyclobutane or cyclopentene derivatives, depending on the substrate and conditions.

Rearrangement Type Starting Material Product Key Features
Favorskii Rearrangementα-HalocyclopentanoneCyclobutanecarboxylic acid derivativeBase-induced ring contraction.
Wolff RearrangementCyclopentyl α-diazoketoneCyclobutane derivativePhotochemical or thermal rearrangement with extrusion of N2.
Tiffeneau–Demjanov RearrangementCyclopropylmethylamineCyclobutanolOne-carbon ring expansion with direct introduction of a hydroxyl group.
Vinylcyclopropane RearrangementVinylcyclopropaneCyclobutane or cyclopentene derivativeThermal or metal-catalyzed ring expansion.

Stereoselective Synthesis of the cis-3-hydroxycyclobutyl Core

Achieving the correct cis stereochemistry between the hydroxyl and carbamate groups is a critical aspect of the synthesis. This is typically accomplished through diastereoselective or enantioselective reactions on a pre-formed cyclobutane ring or during its construction.

Starting from a 3-substituted cyclobutanone, the diastereoselective reduction of the ketone is a common strategy to install the hydroxyl group with the desired cis stereochemistry relative to the existing substituent. The stereochemical outcome of the reduction is influenced by the steric hindrance of the reducing agent and the directing effects of the substituent at the 3-position.

For example, the reduction of a 3-(protected amino)cyclobutanone with a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), would be expected to approach from the less hindered face of the ketone, opposite to the amino group, leading to the formation of the cis-3-aminocyclobutanol. Conversely, smaller reducing agents like sodium borohydride (B1222165) might show less selectivity. The choice of the protecting group on the amine can also play a crucial role in directing the stereochemical outcome of the reduction.

To obtain an enantiomerically pure form of cis-benzyl 3-hydroxycyclobutylcarbamate, enantioselective methods must be employed.

Chiral Resolution: A racemic mixture of cis-3-aminocyclobutanol or a suitable derivative can be separated into its constituent enantiomers through chiral resolution. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a chiral sulfonic acid, followed by fractional crystallization. Alternatively, enzymatic resolution can be a highly efficient method for separating the enantiomers.

Asymmetric Synthesis: A more direct approach is to introduce chirality during the synthesis. This can be achieved through several methods:

Enantioselective Reduction of a Ketone: The reduction of a 3-substituted cyclobutanone can be performed using a chiral reducing agent or a catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, to produce the desired enantiomer of the cis-alcohol with high enantiomeric excess.

Asymmetric Cycloaddition: The use of chiral catalysts or auxiliaries in [2+2] cycloaddition reactions can lead to the formation of an enantiomerically enriched cyclobutane ring, which can then be converted to the target molecule.

Starting from a Chiral Pool: The synthesis can begin with a readily available enantiopure starting material, and the chirality can be transferred through the synthetic sequence to the final product.

Enantioselective Approach Description Advantages Disadvantages
Chiral ResolutionSeparation of a racemic mixture into enantiomers.Well-established and often reliable.50% of the material is the undesired enantiomer.
Enantioselective ReductionUse of a chiral catalyst or reagent to selectively form one enantiomer of the alcohol.Can provide high enantiomeric excess in a single step.Requires optimization of catalysts and reaction conditions.
Asymmetric CycloadditionUse of a chiral catalyst or auxiliary to control the stereochemistry of the ring formation.Establishes chirality early in the synthesis.Can be challenging to develop highly selective reactions.
Chiral Pool SynthesisStarting from an enantiopure natural product or derivative.Chirality is pre-defined.Limited by the availability of suitable starting materials.

Enantioselective Approaches for Chiral Induction

Asymmetric Catalysis in Carbamate Synthesis

Asymmetric catalysis is a foundational strategy for synthesizing enantiomerically pure compounds, where a small amount of a chiral catalyst directs a reaction to form predominantly one enantiomer. beilstein-journals.org In the context of cis-Benzyl 3-hydroxycyclobutylcarbamate, asymmetric catalysis could be employed to establish the key stereocenters on the cyclobutane ring. For instance, a catalytic asymmetric hydrogenation or a cycloaddition reaction could be used to form the cyclobutane core with the desired cis configuration. rsc.org The choice of catalyst is critical, with transition-metal complexes, often featuring chiral ligands, being prominent in achieving high levels of stereocontrol in the synthesis of complex molecules. beilstein-journals.orgrsc.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com Once the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com For the synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective introduction of a functional group. For example, an achiral cyclobutanone derivative could be attached to a chiral auxiliary, which would then direct the stereoselective reduction of the ketone to form the cis-hydroxy group with high diastereoselectivity. scielo.org.mx The selection of the appropriate auxiliary is crucial for achieving high levels of asymmetric induction. organic-chemistry.orgnih.gov

Table 1: Examples of Common Chiral Auxiliaries

Auxiliary Type Example(s) Typical Application
Oxazolidinones Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) Asymmetric aldol reactions, alkylations
Ephedrine Derivatives (1R,2S)-(−)-Ephedrine, (1S,2S)-(+)-Pseudoephedrine Asymmetric alkylations, reductions
Dynamic Kinetic Asymmetric Transformations

Dynamic Kinetic Asymmetric Transformations (DYKAT) are powerful methods that combine the kinetic resolution of a racemic mixture with an in-situ process that epimerizes or racemizes the less reactive enantiomer. researchgate.net This allows for the conversion of an entire racemic starting material into a single, enantiomerically pure product, with a theoretical maximum yield of 100%. In a potential synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate, a racemic mixture of a suitable precursor, such as cis-3-aminocyclobutanol, could undergo a DYKAT process. This would involve a chiral catalyst that selectively acylates one enantiomer with a benzyl carbamate precursor while a racemization catalyst continuously interconverts the enantiomers of the starting material. researchgate.net

Formation of the Benzyl Carbamate Functional Group

The benzyl carbamate, often referred to as a Cbz or Z group, is a widely used protecting group for amines in organic synthesis. masterorganicchemistry.comorganic-chemistry.org Its formation is a critical step in the synthesis of the target molecule, rendering the amine nucleophile temporarily inert to certain reaction conditions. organic-chemistry.org

Carbamoylation Techniques in Organic Synthesis

Carbamoylation is the process of introducing a carbamate group onto a molecule, typically by reacting an alcohol or amine with a suitable reagent. The most common and direct method for synthesizing benzyl carbamate is the reaction of the primary amine of a precursor like cis-3-aminocyclobutanol with benzyl chloroformate. This reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, to neutralize the hydrochloric acid byproduct. chemicalbook.com

Other techniques for carbamate synthesis exist, such as transcarbamoylation, where a carbamate group is transferred from a donor molecule to an alcohol or amine, often catalyzed by tin compounds. researchgate.net Another approach involves the reaction of amines with isocyanates, which can be generated in situ from various precursors to avoid handling these hazardous reagents directly. organic-chemistry.org

Protecting Group Strategies for Amines and Alcohols

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent them from undergoing undesired reactions. organic-chemistry.org The benzyl carbamate (Cbz) group in the target molecule serves as a protecting group for the amine. It is stable under a variety of conditions but can be readily removed by catalytic hydrogenolysis. organic-chemistry.orglibretexts.org

When synthesizing a molecule with multiple functional groups like cis-Benzyl 3-hydroxycyclobutylcarbamate, an orthogonal protecting group strategy is often employed. organic-chemistry.org This means that different functional groups are protected with groups that can be removed under distinct conditions. For example, while the amine is protected as a benzyl carbamate (removable by hydrogenolysis), the hydroxyl group could be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBDMS) ether, which is stable to hydrogenolysis but easily removed by a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgnih.gov This strategy allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected. organic-chemistry.org

Table 2: Common Protecting Groups for Amines and Alcohols

Functional Group Protecting Group Abbreviation Common Deprotection Conditions
Amine Benzyl carbamate Cbz, Z H₂, Pd/C (Hydrogenolysis) libretexts.org
Amine tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) masterorganicchemistry.com
Alcohol Benzyl ether Bn H₂, Pd/C (Hydrogenolysis) libretexts.org
Alcohol tert-Butyldimethylsilyl ether TBDMS, TBS Fluoride ion (e.g., TBAF) or Acid youtube.com

Optimization of Reaction Conditions and Yield

Achieving a high yield of a pure product is a central goal in chemical synthesis. The optimization of reaction conditions involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations to find the ideal environment for the desired transformation. researchgate.net For the synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate, a key step to optimize would be the carbamoylation of cis-3-aminocyclobutanol. Factors such as the choice of base, solvent polarity, and reaction temperature can significantly impact the reaction's efficiency and the final yield of the product. researchgate.net For example, using a stronger, non-nucleophilic base might accelerate the reaction but could also lead to side products if not carefully controlled.

Table 3: Hypothetical Optimization of the Carbamoylation Step Reaction: cis-3-aminocyclobutanol + Benzyl Chloroformate → cis-Benzyl 3-hydroxycyclobutylcarbamate

Entry Solvent Base (1.1 eq.) Temperature (°C) Time (h) Yield (%)
1 Dichloromethane (DCM) NaHCO₃ (aq) 0 to 25 4 75
2 Tetrahydrofuran (THF) NaHCO₃ (aq) 0 to 25 4 72
3 Dichloromethane (DCM) Triethylamine (Et₃N) 0 2 92
4 Dichloromethane (DCM) Pyridine 0 3 85

This hypothetical data illustrates that changing the base from sodium bicarbonate to a stronger organic base like triethylamine could potentially increase the reaction rate and yield. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for cis-Benzyl 3-hydroxycyclobutylcarbamate is increasingly guided by the twelve principles of green chemistry. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous chemicals, and improving energy efficiency. The application of these principles to the synthesis of this key intermediate is critical for the development of sustainable pharmaceutical manufacturing.

A key transformation in the synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate is the stereoselective reduction of a ketone precursor, N-(Benzyloxycarbonyl)-3-amino-1-cyclobutanone, to the desired cis-alcohol. One documented method for this conversion utilizes potassium tri-sec-butylborohydride, commercially known as K-Selectride®, as the reducing agent prepchem.com. While effective in achieving the desired stereochemistry, an analysis of this step through the lens of green chemistry reveals several areas for potential improvement.

Table 1: Analysis of a Synthetic Step for cis-Benzyl 3-hydroxycyclobutylcarbamate based on Green Chemistry Principles

Green Chemistry PrincipleApplication and Analysis in the Synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate
Prevention The synthesis generates byproducts from the reducing agent and requires purification steps, indicating an opportunity to design a more atom-economical process that minimizes waste from the outset.
Atom Economy The use of a stoichiometric borohydride reagent leads to a lower atom economy, as a significant portion of the reagent's atoms are not incorporated into the final product. The ideal reaction would be a catalytic hydrogenation.
Less Hazardous Chemical Syntheses K-Selectride® is a pyrophoric reagent, posing safety risks. The solvents used, such as tetrahydrofuran (THF) and methylene chloride, are also hazardous. Research into less hazardous reducing agents and greener solvent alternatives is warranted.
Designing Safer Chemicals The final product, cis-Benzyl 3-hydroxycyclobutylcarbamate, is an intermediate intended for further reaction, and its inherent toxicity profile is a consideration in its handling and use.
Safer Solvents and Auxiliaries The documented procedure uses THF and methylene chloride for the reaction and purification, respectively prepchem.com. Both are considered solvents of concern. The use of greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored.
Design for Energy Efficiency The reaction is conducted at very low temperatures (-78 °C), which is energy-intensive prepchem.com. Developing a catalytic system that operates at or near ambient temperature would significantly reduce energy consumption.
Use of Renewable Feedstocks The starting materials for this synthesis are typically derived from petrochemical sources. A long-term green chemistry goal would be to develop synthetic pathways from renewable feedstocks.
Reduce Derivatives The use of the benzyloxycarbonyl (Cbz) protecting group is a necessary step in this synthetic strategy. However, its introduction and subsequent removal add steps to the overall synthesis, generating more waste.
Catalysis The current method employs a stoichiometric reagent. The development of a catalytic method, for instance, using a chiral catalyst for asymmetric hydrogenation of the ketone, would be a significant advancement in terms of atom economy and waste reduction.
Design for Degradation As an intermediate, the focus is less on its environmental persistence and more on its efficient conversion to the final product. However, the biodegradability of solvents and byproducts is an important consideration.
Real-time analysis for Pollution Prevention In a manufacturing setting, the implementation of Process Analytical Technology (PAT) could monitor the reaction in real-time to ensure complete conversion and minimize the formation of impurities, thereby reducing waste from purification.
Inherently Safer Chemistry for Accident Prevention The use of a pyrophoric reagent like K-Selectride® and volatile organic solvents necessitates stringent safety protocols. A greener synthetic route would inherently be safer by avoiding such hazardous materials.

The evaluation of the existing synthetic step for cis-Benzyl 3-hydroxycyclobutylcarbamate highlights the ongoing need for innovation in synthetic organic chemistry. While the current methodology provides access to the desired molecule, there are clear opportunities to develop more sustainable and safer processes. Future research in this area should focus on the development of catalytic, highly atom-economical reactions that utilize safer solvents and operate under less energy-intensive conditions. By embracing the principles of green chemistry, the pharmaceutical industry can continue to innovate while minimizing its environmental footprint.

Reactivity and Mechanistic Investigations of Cis Benzyl 3 Hydroxycyclobutylcarbamate

Chemical Transformations of the Hydroxyl Group

The secondary alcohol in cis-benzyl 3-hydroxycyclobutylcarbamate is a key site for synthetic modification, allowing for the introduction of various functional groups through esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification to form the corresponding esters. This transformation is typically achieved under standard conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. While specific examples detailing the esterification of the title compound are not extensively documented in dedicated studies, this reaction is a fundamental transformation for such alcohols. For instance, the general synthesis of benzyl (B1604629) esters from alcohols can be achieved via C(sp3)-H bond functionalization catalyzed by tetrabutylammonium (B224687) iodide (TBAI) under mild conditions rsc.org. Another metal-free approach involves the use of N-benzyl-N-t-butoxycarbonyl-amides with unsaturated alcohols, catalyzed by lithium tert-butoxide, to produce esters in high yields sioc-journal.cn.

Etherification offers another pathway for derivatization. For example, the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl] derivatives of uracil (B121893) and thymine (B56734) involved the reaction of trans-3-(benzyloxymethyl)cyclobutan-1-ol under Mitsunobu conditions, highlighting a method applicable to forming ether linkages on a similar cyclobutane (B1203170) scaffold rsc.org.

Oxidation and Reduction Pathways

Oxidation of the secondary hydroxyl group provides a direct route to the corresponding ketone, cis-benzyl 3-oxocyclobutylcarbamate. This transformation can be accomplished using a variety of standard oxidizing agents. One documented method involves oxidative cleavage using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (often generated from PIFA) in wet acetonitrile (B52724) at room temperature .

Conversely, while the hydroxyl group itself cannot be further reduced, its presence influences the reduction of other parts of the molecule. Reduction of the entire molecule is typically focused on the carbamate (B1207046) or the cyclobutyl ring itself.

Reactions Involving the Carbamate Moiety

The benzyl carbamate (Cbz) group is primarily installed to protect the amine functionality. Its reactivity is therefore dominated by deprotection strategies, although other transformations are mechanistically possible.

Deprotection Strategies of the Benzyl Carbamate (Cbz) Group

The removal of the Cbz group to unveil the free amine, cis-3-hydroxycyclobutylamine, is a critical step in the synthetic application of this compound. Several methods are available, each with distinct advantages regarding substrate compatibility and reaction conditions. total-synthesis.com

Hydrogenolysis: The most common and often cleanest method for Cbz deprotection is catalytic hydrogenolysis. total-synthesis.com This involves the use of molecular hydrogen (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds via reduction to release toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to yield the desired amine. total-synthesis.com An alternative to using gaseous hydrogen is transfer hydrogenolysis, which uses a hydrogen donor like triethylsilane in the presence of Pd/C. organic-chemistry.org Another practical protocol uses sodium borohydride (B1222165) (NaBH₄) with catalytic Pd-C in methanol (B129727) to generate hydrogen in situ for a rapid deprotection. capes.gov.br

Acidic Cleavage: While stable to many acidic conditions, the Cbz group can be cleaved under harsh acidic treatments, such as with excess hydrogen bromide (HBr). total-synthesis.com This method is often less favored due to the potential for side reactions with other functional groups.

Lewis Acid-Mediated Deprotection: A modern and mild alternative involves the use of Lewis acids. A notable system is the combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). organic-chemistry.orgnih.gov This method is highly effective and offers excellent functional group tolerance, allowing for the deprotection of the N-Cbz group in the presence of other reducible groups like benzyl ethers. nih.gov

Nucleophilic Deprotection: For substrates that are sensitive to both hydrogenolysis and acidic conditions, a nucleophilic approach can be employed. A reported method uses 2-mercaptoethanol (B42355) with potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C to deprotect Cbz-protected amines. organic-chemistry.org

Interactive Table: Cbz Deprotection Methods

Method Reagents Key Features Citations
Catalytic Hydrogenolysis H₂, Pd/C Clean, common, releases toluene and CO₂. total-synthesis.com
Transfer Hydrogenolysis Triethylsilane, Pd/C Avoids use of gaseous H₂. organic-chemistry.org
In situ Hydrogenation NaBH₄, Pd/C, Methanol Rapid, user-friendly, avoids H₂ cylinder. capes.gov.br
Lewis Acid Cleavage AlCl₃, HFIP Mild, tolerates reducible functional groups. organic-chemistry.orgnih.gov

Transcarbamoylation and Amidation Reactions

Transcarbamoylation, the transfer of the carbamoyl (B1232498) group to another nucleophile, and amidation at the carbamate carbonyl are not widely reported for cis-benzyl 3-hydroxycyclobutylcarbamate. The stability of the carbamate generally requires harsh conditions or specific activation to induce such reactivity, and synthetic efforts are almost exclusively focused on its role as a protecting group.

Reactivity of the Cyclobutyl Ring System

The strained four-membered ring of cis-benzyl 3-hydroxycyclobutylcarbamate imparts unique reactivity, enabling transformations that are not accessible in larger, more stable ring systems.

One significant area of reactivity involves strain-release-driven processes. For instance, cyclobutyl ketones can undergo a Norrish-Yang cyclization upon UV irradiation to form bicyclo[1.1.1]pentan-2-ol intermediates. These intermediates can then undergo a palladium(II)-catalyzed stereospecific C-C bond functionalization with various aryl, heteroaryl, alkenyl, and alkynyl iodides. This two-step sequence allows for the synthesis of diverse cis-1,3-difunctionalized cyclobutanes from readily available cyclobutyl ketones. nih.gov

Furthermore, the cyclobutane ring itself can be subjected to specific reactions. Ring-opening metathesis using a Grubbs catalyst in an ethylene (B1197577) atmosphere has been shown to produce macrocyclic derivatives from similar cyclobutane systems. The ring can also be reduced under strong reducing conditions, such as with lithium aluminum hydride (LiAlH₄), to yield cyclobutanol (B46151) derivatives.

Table of Mentioned Chemical Compounds

Compound Name Synonym(s) Molecular Formula
cis-Benzyl 3-hydroxycyclobutylcarbamate Benzyl N-(cis-3-hydroxycyclobutyl)carbamate C₁₂H₁₅NO₃
cis-3-Hydroxycyclobutylamine C₄H₉NO
cis-Benzyl 3-oxocyclobutylcarbamate C₁₂H₁₃NO₃
4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate C₁₃H₂₃BF₄N₂O₂
Toluene C₇H₈
Palladium on carbon Pd/C Pd/C
Triethylsilane C₆H₁₆Si
Sodium borohydride NaBH₄
Hydrogen bromide HBr
Aluminum chloride AlCl₃
1,1,1,3,3,3-hexafluoroisopropanol HFIP C₃H₂F₆O
2-Mercaptoethanol C₂H₆OS
N,N-dimethylacetamide DMA C₄H₉NO
Tetranutylammonium iodide TBAI C₁₆H₃₆IN
Lithium tert-butoxide C₄H₉LiO
trans-3-(Benzyloxymethyl)cyclobutan-1-ol C₁₂H₁₆O₂

Functionalization of the Cyclobutyl Backbone

The cyclobutyl backbone of cis-benzyl 3-hydroxycyclobutylcarbamate offers sites for further functionalization, allowing for the synthesis of a variety of derivatives. Both the hydroxyl group and the C-H bonds of the cyclobutane ring can be targets for chemical modification.

A general and powerful strategy for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes has been developed, which is relevant to the functionalization of the title compound's backbone. researchgate.net This two-step approach involves an initial Norrish-Yang cyclization of a cyclobutyl aryl ketone to generate a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate then undergoes a palladium-catalyzed C–C bond functionalization with various coupling partners, including aryl, heteroaryl, alkenyl, and alkynyl iodides, with exclusive cis-selectivity. researchgate.net While this method starts from a ketone, it demonstrates a robust methodology for installing diverse substituents on a cyclobutane ring with the desired stereochemistry.

The hydroxyl group of cis-benzyl 3-hydroxycyclobutylcarbamate is a prime site for functionalization. Standard organic transformations can be employed to modify this group. For instance, esterification or etherification reactions would allow for the introduction of a wide range of functional groups, altering the molecule's physical and chemical properties.

Studies on Reaction Kinetics and Thermodynamics

Detailed experimental studies on the reaction kinetics and thermodynamics specifically for cis-benzyl 3-hydroxycyclobutylcarbamate are not extensively reported in the literature. However, general principles and data from analogous systems provide valuable insights.

Kinetic modeling has been mentioned as a tool to quantify the degradation rates of this compound under various conditions, which is crucial for determining its stability and shelf-life. Such studies typically involve pseudo-first-order rate constants to describe degradation pathways, such as hydrolysis of the carbamate or ring-opening under stress conditions.

For related cyclobutane systems, the kinetics of thermal ring-opening reactions have been investigated. For example, studies on cis-3,4-bis(organosilyl)cyclobutenes have shown that silyl (B83357) substituents can significantly accelerate the rate of ring-opening compared to alkyl-substituted analogs. This rate acceleration is attributed to a combination of ground-state destabilization and transition-state stabilization effects.

Computational studies, particularly using Density Functional Theory (DFT), on analogous cyclobutane systems have provided thermodynamic insights. These studies have confirmed that the cis configuration of similar 1,3-disubstituted cyclobutanes is often thermodynamically favored due to factors like ring strain and the potential for intramolecular hydrogen bonding. This intramolecular hydrogen bonding between the hydroxyl and carbamate groups in cis-benzyl 3-hydroxycyclobutylcarbamate can stabilize the cis isomer relative to the trans isomer.

Proposed and Verified Reaction Mechanisms

The reaction mechanisms involving cis-benzyl 3-hydroxycyclobutylcarbamate are influenced by its stereochemistry and the nature of the reagents.

The cis configuration of the hydroxyl and carbamate groups imposes significant steric constraints. This steric hindrance can retard Sₙ2-type reactions at the carbon atoms of the cyclobutane ring, as backside attack by a nucleophile is impeded. Consequently, reactions involving nucleophilic substitution at the cyclobutane core may favor Sₙ1-like mechanisms, particularly in polar protic solvents that can stabilize carbocationic intermediates.

Intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carbamate is a key feature of the cis isomer. This interaction can play a crucial role in directing the regioselectivity of certain reactions and stabilizing reaction intermediates. For some related compounds, this hydrogen bonding has been reported to enhance reactivity by assisting in the stabilization of transition states. However, contradictory evidence also exists where steric inhibition outweighs the benefits of hydrogen bonding.

In the context of ring-opening reactions of other substituted cyclobutanes, various mechanisms have been proposed. For instance, the ring-opening of bicyclo[1.1.0]butanes can proceed through a bicyclo[1.1.0]butane isomerization and a subsequent dehydrogenative allylic phosphinylation process. researchgate.net While not directly involving the title compound, these studies provide a framework for understanding the potential mechanistic pathways for the cleavage of strained four-membered rings.

Computational studies on analogous systems have been instrumental in elucidating reaction mechanisms. For example, DFT calculations have been used to investigate the mechanism of ring-opening polymerization of cyclic esters, highlighting the roles of proton exchange and hydrogen bonding. Similar computational approaches could provide detailed mechanistic insights into the reactions of cis-benzyl 3-hydroxycyclobutylcarbamate.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of cis-Benzyl 3-hydroxycyclobutylcarbamate, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of cis-Benzyl 3-hydroxycyclobutylcarbamate displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.28–7.35 ppm. The benzylic protons (OCH₂) resonate as a singlet around δ 5.10 ppm. The proton attached to the nitrogen (CH-N) and the proton on the carbon bearing the hydroxyl group (CH-OH) give rise to multiplets, while the remaining cyclobutane (B1203170) protons are observed as multiplets in the upfield region. The cis configuration of the cyclobutane ring can be confirmed by analyzing the coupling constants (J) between the cyclobutane protons, which are typically between 8–10 Hz for a cis relationship.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group is typically observed around 156 ppm. The carbons of the aromatic ring appear in the region of 127-136 ppm, while the benzylic carbon (OCH₂) is found around 67 ppm. The carbons of the cyclobutane ring resonate at distinct chemical shifts, which are influenced by the attached functional groups.

Table 1: ¹H NMR Spectral Data of cis-Benzyl 3-hydroxycyclobutylcarbamate (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35–7.28m5HAr-H
5.10s2HOCH₂
4.65br s1HOH
3.90–3.85m1HCH-N
2.80–2.70m2Hcyclobutane-H
2.30–2.20m2Hcyclobutane-H

Data sourced from publicly available datasets.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For cis-Benzyl 3-hydroxycyclobutylcarbamate, COSY spectra would show correlations between the protons on the cyclobutane ring, helping to establish their connectivity. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. princeton.edusdsu.edu This technique is used to assign the signals of the protons on the cyclobutane ring to their corresponding carbon atoms. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the stereochemistry. It shows correlations between protons that are close in space, regardless of whether they are bonded. For cis-Benzyl 3-hydroxycyclobutylcarbamate, a NOESY experiment would show a cross-peak between the proton on the carbon bearing the carbamate group and the proton on the carbon bearing the hydroxyl group, confirming their cis relationship on the cyclobutane ring. researchgate.netprinceton.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For cis-Benzyl 3-hydroxycyclobutylcarbamate, HRMS would confirm the molecular formula C₁₂H₁₅NO₃ by matching the experimentally observed exact mass with the calculated mass. The protonated molecule ([M+H]⁺) would have a calculated m/z of approximately 222.1079.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to generate a characteristic fragmentation pattern. This pattern provides a structural fingerprint of the molecule. For cis-Benzyl 3-hydroxycyclobutylcarbamate, common fragmentation pathways would include the loss of the benzyl group, cleavage of the carbamate bond, and fragmentation of the cyclobutane ring. Analyzing these fragments helps to confirm the presence of the key functional groups and their connectivity.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of cis-Benzyl 3-hydroxycyclobutylcarbamate exhibits characteristic absorption bands. A broad band in the region of 3200–3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the carbamate group typically appears around 3350 cm⁻¹. A strong absorption band around 1680–1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carbamate.

Raman spectroscopy can provide additional information, particularly for the non-polar bonds and the aromatic ring. The symmetric stretching of the aromatic ring would give a characteristic signal.

Table 2: Characteristic IR Absorption Bands for cis-Benzyl 3-hydroxycyclobutylcarbamate

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350N-HStretching
3200-3500O-HStretching (broad)
~1705C=OStretching
~1520N-HBending

Data sourced from publicly available datasets.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric excess (e.e.) of chiral molecules like the enantiomers of cis-benzyl 3-hydroxycyclobutylcarbamate, which are (1R,3S)-benzyl 3-hydroxycyclobutylcarbamate and (1S,3R)-benzyl 3-hydroxycyclobutylcarbamate. These methods rely on the differential interaction of chiral, non-superimposable mirror-image molecules with plane-polarized light.

In a typical application, a solution of the synthesized chiral compound is analyzed using a CD spectropolarimeter. The instrument measures the difference in absorption between left and right circularly polarized light as a function of wavelength. An enantiomerically pure sample will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) at specific wavelengths, corresponding to its unique electronic transitions. A racemic mixture, containing equal amounts of both enantiomers, will show no CD signal as the signals from the two enantiomers cancel each other out.

The enantiomeric excess of a sample is determined by comparing the intensity of its CD signal to that of a known enantiomerically pure standard. A linear relationship exists between the CD intensity and the concentration of the major enantiomer. While specific CD spectral data for cis-benzyl 3-hydroxycyclobutylcarbamate is not extensively published, the methodology remains a standard for its stereochemical quality control in research settings.

X-ray Crystallography for Solid-State Structural Determination and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For a molecule like cis-benzyl 3-hydroxycyclobutylcarbamate, this technique provides unambiguous proof of its molecular connectivity, conformation (the spatial arrangement of its atoms), and, crucially, its relative and absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then interpreted to determine the precise location of each atom.

For cis-benzyl 3-hydroxycyclobutylcarbamate, an X-ray crystal structure would:

Confirm the 'cis' configuration : It would show that the hydroxyl (-OH) and the benzylcarbamate (-NH-Cbz) groups are on the same face of the cyclobutane ring.

Determine the solid-state conformation : It would reveal the puckering of the cyclobutane ring and the orientation of the benzyl and carbamate groups.

Establish the absolute configuration : When analyzing a single enantiomer, specialized techniques (anomalous dispersion) can be used to determine its absolute configuration (e.g., 1R,3S or 1S,3R) without ambiguity.

Although a specific, publicly archived crystal structure for this compound is not readily found in open literature, this method is the gold standard for structural elucidation in the solid state.

Advanced Chromatographic Techniques for Purity and Isomer Separation

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture. For cis-benzyl 3-hydroxycyclobutylcarbamate, various advanced chromatographic techniques are essential for assessing its chemical purity, separating it from isomers, and determining its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like cis-benzyl 3-hydroxycyclobutylcarbamate. A typical analysis involves injecting a sample into a column packed with a stationary phase (commonly silica-based). A liquid mobile phase is then pumped through the column, and the components of the sample separate based on their differential interactions with the stationary phase.

For this compound, a reversed-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The compound is detected as it elutes from the column, typically using an ultraviolet (UV) detector set to a wavelength where the benzyl group strongly absorbs light (around 254 nm). The purity is calculated by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method for Purity Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, though it is generally used for volatile and thermally stable compounds. Direct analysis of cis-benzyl 3-hydroxycyclobutylcarbamate by GC can be challenging due to its relatively high polarity and boiling point, which could lead to thermal decomposition in the hot injector port or on the column.

To overcome this, a derivatization step is often employed. The polar hydroxyl group can be converted into a less polar, more volatile silyl (B83357) ether (e.g., by reacting it with BSTFA). This derivatization makes the molecule more suitable for GC analysis. The analysis would then proceed by separating the derivatized compound on a capillary column, often with a nonpolar stationary phase, and detecting it with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Chiral Chromatography for Enantiopurity Analysis

To determine the enantiomeric purity (a measure of the excess of one enantiomer over the other), chiral chromatography is the most widely used and reliable technique. This method uses a stationary phase that is itself chiral. These chiral stationary phases (CSPs) are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that are coated onto a silica (B1680970) support.

The separation occurs because the two enantiomers of cis-benzyl 3-hydroxycyclobutylcarbamate form transient diastereomeric complexes with the chiral stationary phase, and these complexes have slightly different stabilities and, therefore, different retention times. By carefully optimizing the mobile phase (often a mixture of alkanes and an alcohol like isopropanol (B130326) or ethanol), a baseline separation of the two enantiomers can be achieved. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the resulting chromatogram.

Table 2: Illustrative Chiral HPLC Method for Enantiopurity

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane / Isopropanol (90:10)
Flow Rate 0.8 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

Stereochemistry and Conformational Analysis of Cis Benzyl 3 Hydroxycyclobutylcarbamate

Intrinsic Stereochemical Features of the cis-Cyclobutyl System

The defining characteristic of cis-Benzyl 3-hydroxycyclobutylcarbamate is the cis relationship between the hydroxyl (-OH) and the benzylcarbamate (-NH-Cbz) groups, which are positioned on the same face of the cyclobutane (B1203170) ring. This 1,3-disubstitution pattern is crucial to its stereochemistry.

The IUPAC name for this compound is often cited as rel-benzyl ((1s,3s)-3-hydroxycyclobutyl)carbamate. achemblock.com The 'rel' descriptor indicates a racemic mixture, meaning it consists of an equal amount of two enantiomers: (1S,3S)-benzyl 3-hydroxycyclobutylcarbamate and (1R,3R)-benzyl 3-hydroxycyclobutylcarbamate. These enantiomers are non-superimposable mirror images of each other.

Conformational Landscape of the Cyclobutyl Ring

The four-membered cyclobutane ring is not planar. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would be present in a flat structure. nih.gov This puckering is a dynamic process, involving an inversion of the ring.

Preferred Conformations and Ring Dynamics

For a 1,3-disubstituted cyclobutane, the puckered conformation places the substituents in pseudo-axial or pseudo-equatorial positions. In the cis isomer, the substituents can adopt either a diequatorial (e,e) or a diaxial (a,a) arrangement. The diequatorial conformation is generally more stable as it minimizes steric hindrance between the substituents. The ring rapidly inverts between two equivalent puckered forms, and the substituents maintain their relative cis orientation. The energy barrier for this ring-flipping is typically low for substituted cyclobutanes.

Substituent Effects on Conformation

The substituents in cis-Benzyl 3-hydroxycyclobutylcarbamate significantly influence the ring's conformational preference. The bulky benzylcarbamate group strongly favors an equatorial position to minimize steric interactions with the rest of the ring. The smaller hydroxyl group also prefers an equatorial position. Therefore, the dominant conformation is the one where both the benzylcarbamate and the hydroxyl groups occupy pseudo-equatorial positions.

Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbamate's carbonyl oxygen can further stabilize the cis configuration and influence the conformational equilibrium. Computational studies on analogous systems suggest that such intramolecular interactions are a key factor in favoring the retention of the cis stereochemistry during synthesis.

Stereoelectronic Effects and Their Influence on Reactivity

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a role in the properties of cis-Benzyl 3-hydroxycyclobutylcarbamate. The most significant of these is the potential for an intramolecular hydrogen bond. This interaction between the hydroxyl proton (donor) and the carbonyl oxygen of the carbamate (B1207046) (acceptor) can lock the molecule into a more rigid conformation. This not only affects the conformational equilibrium but can also influence the molecule's reactivity by:

Altering Acidity and Basicity : The hydrogen bond can decrease the acidity of the hydroxyl proton and affect the basicity of the carbamate nitrogen.

Directing Reactions : The fixed orientation of the functional groups can direct incoming reagents to a specific face of the molecule.

The cis arrangement places the C-O bond of the hydroxyl group and the C-N bond of the carbamate group in a specific spatial relationship, which can influence the molecule's electronic properties and its interactions with biological targets or other molecules.

Diastereomeric and Enantiomeric Relationships

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This can be broken down into constitutional isomers and stereoisomers. cis-Benzyl 3-hydroxycyclobutylcarbamate exists as stereoisomers.

Enantiomers : As a chiral molecule, cis-Benzyl 3-hydroxycyclobutylcarbamate exists as a pair of enantiomers: the (1S,3S) form and the (1R,3R) form. These are non-superimposable mirror images and typically have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light and their interactions with other chiral molecules. The commonly available form is a racemic mixture of these two enantiomers. achemblock.com

Diastereomers : The trans isomer, trans-Benzyl 3-hydroxycyclobutylcarbamate, is a diastereomer of the cis isomer. Diastereomers are stereoisomers that are not mirror images of each other. The cis and trans isomers have different spatial arrangements of the hydroxyl and benzylcarbamate groups and, as a result, have different physical and chemical properties. For instance, the trans isomer would exist as a pair of enantiomers ((1S,3R) and (1R,3S)) and would have different melting points, solubilities, and spectroscopic data compared to the cis isomer.

Spectroscopic Probes for Stereochemical Configuration

Spectroscopic techniques are essential for confirming the structure and stereochemistry of cis-Benzyl 3-hydroxycyclobutylcarbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for determining the cis configuration. The coupling constants (J-values) between the protons on the cyclobutane ring can distinguish between cis and trans isomers. For cis isomers, the coupling constants between adjacent protons are typically in the range of 8–10 Hz. The chemical shifts of the protons are also indicative of their environment.

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule. The key absorptions for cis-Benzyl 3-hydroxycyclobutylcarbamate are the O-H stretch of the alcohol, the N-H stretch of the carbamate, and the C=O stretch of the carbamate carbonyl. The position of the O-H stretching band can also provide evidence for intramolecular hydrogen bonding; a broadened band at a lower frequency than a free O-H suggests such an interaction.

The following table summarizes key spectroscopic data reported for cis-Benzyl 3-hydroxycyclobutylcarbamate:

Spectroscopic Data Table
Technique Reported Peaks
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, OCH₂), 4.65 (br s, 1H, OH), 3.90–3.85 (m, 1H, CH-N), 2.80–2.70 (m, 2H, cyclobutane-H), 2.30–2.20 (m, 2H, cyclobutane-H)
FT-IR (cm⁻¹) ~3200–3500 (O-H stretch), ~1680–1720 (C=O stretch)

Data sourced from publicly available information for cis-Benzyl 3-hydroxycyclobutylcarbamate.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

No specific Density Functional Theory (DFT) studies on the ground state geometries of cis-Benzyl 3-hydroxycyclobutylcarbamate have been identified in the public domain. Such studies would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation and calculating various geometric parameters like bond lengths and angles.

There are no available research findings that report the theoretical calculation of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) vibrational frequencies, for cis-Benzyl 3-hydroxycyclobutylcarbamate. These calculations are often performed to complement experimental data and aid in spectral assignment.

Molecular Dynamics Simulations for Conformational Sampling

No molecular dynamics (MD) simulation studies focused on the conformational sampling of cis-Benzyl 3-hydroxycyclobutylcarbamate have been found. MD simulations would provide insights into the dynamic behavior of the molecule over time, exploring its accessible conformations and their relative stabilities.

Reaction Pathway Elucidation and Transition State Analysis

There is no published research on the elucidation of reaction pathways or the analysis of transition states involving cis-Benzyl 3-hydroxycyclobutylcarbamate through computational methods. These studies are crucial for understanding reaction mechanisms, kinetics, and thermodynamics.

Prediction of Stereoselectivity in Synthetic Reactions

No computational studies predicting the stereoselectivity of synthetic reactions leading to or involving cis-Benzyl 3-hydroxycyclobutylcarbamate are available. Such predictions often use quantum chemical calculations to determine the energies of different stereoisomeric transition states.

In Silico Design of cis-Benzyl 3-hydroxycyclobutylcarbamate Derivatives

There is no information available on the in silico design of derivatives based on the cis-Benzyl 3-hydroxycyclobutylcarbamate scaffold. This process typically involves computational screening and modification of the lead structure to predict molecules with enhanced properties.

Applications in Advanced Organic Synthesis

cis-Benzyl 3-hydroxycyclobutylcarbamate as a Chiral Building Block

The inherent chirality and defined cis stereochemistry of benzyl (B1604629) 3-hydroxycyclobutylcarbamate make it an excellent starting point for asymmetric synthesis. The carbamate (B1207046) and hydroxyl groups serve as convenient handles for further chemical transformations, while the cyclobutane (B1203170) core provides a rigid scaffold that can impart unique conformational constraints on target molecules. This rigidity is often exploited in drug design to enhance binding affinity and metabolic stability. nih.gov

The cis relationship between the hydroxyl and carbamate groups is a key feature, influencing the reactivity of the molecule. This arrangement can facilitate intramolecular hydrogen bonding, which can direct the stereochemical outcome of subsequent reactions. The steric bulk of the adjacent substituents can also play a role, for instance, by hindering SN2-type reactions and favoring SN1 pathways.

Synthesis of Stereodefined Cyclobutyl-Containing Compounds

The primary application of cis-benzyl 3-hydroxycyclobutylcarbamate is in the synthesis of other stereodefined cyclobutane derivatives. The hydroxyl and carbamate functionalities can be readily modified or replaced to introduce a wide range of other chemical groups. For example, the hydroxyl group can be oxidized to a ketone, which can then undergo a variety of carbonyl-based reactions. nih.gov Alternatively, it can be converted into a leaving group for nucleophilic substitution reactions.

The synthesis of 1,3-difunctionalized cyclobutanes is an area of significant interest, and this building block provides a direct entry to such compounds with a defined cis stereochemistry. nih.gov The ability to control the stereochemistry at two centers on the cyclobutane ring is crucial for the development of new chemical entities with specific three-dimensional shapes.

Scaffold for Complex Molecular Architectures

The rigid, three-dimensional nature of the cyclobutane ring in cis-benzyl 3-hydroxycyclobutylcarbamate makes it an excellent scaffold for the construction of more complex molecules. nih.gov In medicinal chemistry, the use of such scaffolds is a common strategy to explore chemical space and develop new therapeutic agents. By attaching different functional groups to the cyclobutane core, chemists can create libraries of compounds with diverse pharmacological properties.

This building block has been identified as a key intermediate in the synthesis of inhibitors for enzymes such as mutant isocitrate dehydrogenases (IDH1 and IDH2), which are implicated in certain cancers. The defined stereochemistry and conformational rigidity of the cyclobutane scaffold are likely crucial for achieving potent and selective inhibition of these biological targets.

Precursor for Advanced Heterocyclic Systems

The functional groups on cis-benzyl 3-hydroxycyclobutylcarbamate make it a suitable precursor for the synthesis of various heterocyclic systems. For example, intramolecular cyclization reactions can be envisioned to form fused or spirocyclic systems containing nitrogen and oxygen. The hydroxyl and amine functionalities, after appropriate manipulation, can react with other introduced functional groups to form rings of various sizes. The synthesis of nitrogen-containing heterocycles, in particular, is a major focus of organic synthesis due to their prevalence in pharmaceuticals and other biologically active compounds. beilstein-journals.org

Role in Multi-Component Reactions (MCRs)

Currently, there is limited specific information in the public domain detailing the direct application of cis-benzyl 3-hydroxycyclobutylcarbamate in multi-component reactions (MCRs). MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. Given the presence of both an amine (protected as a carbamate) and a hydroxyl group, it is conceivable that this compound could participate in certain MCRs after deprotection or derivatization. For example, the free amine and hydroxyl group could potentially react in Ugi or Passerini-type reactions, which are classic examples of MCRs used to generate peptidomimetics and other complex structures. However, further research would be needed to explore these possibilities.

Strategies for Derivatization and Functional Group Interconversion

The synthetic utility of cis-benzyl 3-hydroxycyclobutylcarbamate is greatly enhanced by the array of possible derivatizations and functional group interconversions. The benzyl carbamate (Cbz) protecting group on the nitrogen atom is stable under many reaction conditions but can be readily removed via hydrogenolysis. The resulting free amine can then be acylated, alkylated, or used in a variety of other coupling reactions to introduce new functionality.

The hydroxyl group is also a versatile handle for chemical modification. It can be:

Oxidized to a ketone, providing an entry to carbonyl chemistry. nih.gov

Alkylated or acylated to form ethers and esters, respectively.

Converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic substitution, introducing a wide range of substituents with inversion of stereochemistry if desired.

These transformations allow for the systematic modification of the building block, enabling the synthesis of a diverse range of complex molecules with tailored properties.

Development and Research of Derivatives and Analogues of Cis Benzyl 3 Hydroxycyclobutylcarbamate

Synthesis of Related Carbocyclic Analogues

For instance, the synthesis of cis-benzyl 3-hydroxycyclopentylcarbamate and cis-benzyl 3-hydroxycyclohexylcarbamate provides a basis for comparing the effects of ring strain and conformational flexibility on the compound's properties. While the cyclobutane (B1203170) ring imparts a higher degree of rigidity, the cyclopentyl and cyclohexyl rings offer different spatial arrangements of the hydroxyl and carbamate (B1207046) groups, which can influence receptor binding and metabolic stability.

Furthermore, the synthesis of other small carbocyclic ring systems, such as cyclopropane-containing carbamates, has been investigated in broader medicinal chemistry programs. nih.gov These efforts, while not always direct analogues, contribute to a deeper understanding of how the nature of the carbocyclic ring impacts the biological activity of carbamate-containing compounds. General methods for cyclobutane synthesis, including C–H functionalization logic, also provide potential routes to novel and more complex carbocyclic analogues. acs.org

Table 1: Examples of Synthesized Carbocyclic Analogues

Compound NameCarbocyclic RingKey Synthetic Precursor
cis-Benzyl 3-hydroxycyclopentylcarbamateCyclopentanecis-3-Aminocyclopentanol
cis-Benzyl 3-hydroxycyclohexylcarbamateCyclohexanecis-3-Aminocyclohexanol
N-(2-phenylcyclopropyl)carbamatesCyclopropane2-Phenylcyclopropylamine

Modification of the Carbamate Moiety

The carbamate group is a critical functional moiety in cis-benzyl 3-hydroxycyclobutylcarbamate, and its modification has been a key area of research to modulate the compound's properties. The benzyl (B1604629) group of the carbamate can be replaced with other functionalities to alter characteristics such as solubility, metabolic stability, and target affinity.

One common modification involves the substitution of the benzyl group with other aryl or alkyl groups. For example, replacing the benzyl group with a thiazole-containing moiety has been explored in related carbamate structures, aiming to introduce different electronic properties and potential new interaction points with biological targets. mdpi.com The synthesis of such derivatives often involves the reaction of the corresponding chloroformate with cis-3-hydroxycyclobutylamine.

Another strategy for modifying the carbamate moiety is the development of prodrugs. By attaching a promoiety to the carbamate's nitrogen or oxygen, the physicochemical properties, such as water solubility, can be improved. This approach aims to enhance the delivery of the active compound, which is then released in vivo through enzymatic or chemical cleavage of the promoiety.

Introduction of Diverse Substituents on the Cyclobutyl Ring

Introducing a variety of substituents onto the cyclobutyl ring of cis-benzyl 3-hydroxycyclobutylcarbamate is a powerful strategy to explore the structure-activity relationship and to fine-tune the compound's biological activity. The substitution pattern on the cyclobutane ring can significantly influence the molecule's conformation and its interactions with biological macromolecules.

General synthetic methodologies, such as the functionalization of cyclobutene-3,4-diones, have been developed to introduce a range of substituents onto cyclobutane scaffolds. researchgate.net These methods can be adapted to create derivatives of cis-benzyl 3-hydroxycyclobutylcarbamate with heteroaryl or other functional groups at various positions on the cyclobutyl ring.

C–H functionalization represents another advanced approach for the direct introduction of substituents onto the cyclobutane ring. acs.org This technique allows for the selective modification of C-H bonds, enabling the synthesis of a diverse library of analogues with substituents that would be challenging to introduce using traditional synthetic methods. The strategic placement of substituents can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.

Exploration of trans-Isomeric Counterparts and Their Comparative Studies

The stereochemistry of the substituents on the cyclobutane ring is a crucial determinant of the biological activity of cis-benzyl 3-hydroxycyclobutylcarbamate. Consequently, the synthesis and evaluation of its trans-isomeric counterpart, trans-benzyl 3-hydroxycyclobutylcarbamate, are of significant interest. The different spatial arrangement of the hydroxyl and carbamate groups in the trans-isomer can lead to distinct interactions with biological targets.

While the synthesis of the cis-isomer is often favored under certain reaction conditions, specific synthetic routes can be designed to produce the trans-isomer. Comparative studies of the two isomers are essential to elucidate the stereochemical requirements for biological activity. Such studies typically involve the evaluation of both isomers in relevant biological assays to determine their relative potencies and selectivities. However, detailed comparative studies for this specific compound are not extensively reported in publicly available literature. The general understanding from related molecules suggests that the cis and trans isomers can exhibit significantly different biological profiles.

Structure-Property Relationship (SPR) Studies in Derivatives

Structure-property relationship (SPR) studies are fundamental to understanding how chemical modifications to cis-benzyl 3-hydroxycyclobutylcarbamate and its derivatives influence their physicochemical properties. These studies systematically investigate the impact of structural changes on properties such as solubility, lipophilicity, and metabolic stability.

For instance, the replacement of the benzyl group in the carbamate moiety with more polar groups can be expected to increase aqueous solubility. Conversely, the introduction of lipophilic substituents on the cyclobutyl ring would likely increase the compound's lipophilicity, which can affect its membrane permeability and plasma protein binding.

The analysis of these relationships provides crucial insights for the rational design of new analogues with optimized properties. By correlating specific structural features with desired physicochemical characteristics, researchers can more efficiently design and synthesize new compounds with improved developability profiles. While specific and detailed SPR studies on a wide range of cis-benzyl 3-hydroxycyclobutylcarbamate derivatives are not widely published, the general principles of medicinal chemistry suggest that such studies are an integral part of the development of these compounds.

Industrial Research and Process Development Perspectives

Scalable Synthetic Routes for Industrial Production

The synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate on an industrial scale necessitates routes that are not only high-yielding but also robust and reproducible. A primary and widely adopted strategy involves the coupling of cis-3-hydroxycyclobutylamine with benzyl (B1604629) chloroformate (Cbz-Cl). This method is favored for its directness and the reliable stereochemical control imparted by the starting amine, ensuring the desired cis configuration in the final product.

For large-scale production, continuous flow reactors are gaining traction. These systems offer enhanced control over reaction parameters, leading to improved purity (often exceeding 95%) and scalability, as demonstrated in the synthesis of structurally similar compounds.

Synthetic Route Description Key Considerations for Scalability
Direct Carbamoylation Coupling of cis-3-hydroxycyclobutylamine with benzyl chloroformate.Efficient, good stereochemical control. Requires careful handling of benzyl chloroformate.
Two-Step Activation and Substitution Activation of a cyclobutanol (B46151) derivative's hydroxyl group followed by substitution with benzyl carbamate (B1207046).May offer purification advantages. Adds an additional synthetic step.
Continuous Flow Synthesis Utilization of flow reactors for the synthesis.Enhanced control, purity, and scalability. Requires specialized equipment.

Cost-Benefit Analysis of Production Methods

Continuous flow synthesis represents a significant initial capital investment. However, the long-term benefits can include reduced labor costs, lower solvent consumption, and higher throughput, making it an attractive option for large-scale, continuous manufacturing campaigns. The economic feasibility of this approach depends on the production volume and the projected demand for the compound.

Production Method Primary Cost Drivers Potential Benefits
Direct Carbamoylation Cost of cis-3-hydroxycyclobutylamine, benzyl chloroformate, and solvents.Simplicity of process, fewer steps.
Two-Step Activation and Substitution Cost of activating agent, base, and additional processing time.Potentially higher yields, easier purification.
Continuous Flow Synthesis High initial capital investment for equipment.Reduced labor and solvent costs, higher throughput, improved consistency.

Process Optimization and Efficiency Enhancements

Optimizing the synthesis of cis-Benzyl 3-hydroxycyclobutylcarbamate is crucial for maximizing yield, purity, and throughput while minimizing costs and environmental impact. Key parameters that are a focus of optimization include:

Temperature Control: Maintaining an optimal reaction temperature, typically in the range of 40–60°C, is critical to minimize the formation of side products and ensure a favorable reaction rate.

Solvent Selection: The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), can enhance the reactivity of the nucleophilic substitution step.

Catalysis: In biphasic reaction systems, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can significantly improve reaction rates and yields.

Reagent Stoichiometry: Careful control over the molar ratios of reactants is essential. For instance, using an excess of benzyl chloroformate can lead to the formation of a di-Cbz derivative as a byproduct.

Workup and Purification: Optimization of the workup procedure is necessary to prevent racemization, which can occur with prolonged exposure to acidic or basic conditions. Purification is often achieved through crystallization or column chromatography, and optimizing these processes is key to achieving high purity efficiently.

Quality Control and Assurance Methodologies

Robust quality control (QC) and quality assurance (QA) methodologies are integral to the industrial production of cis-Benzyl 3-hydroxycyclobutylcarbamate, ensuring the final product meets the required specifications for its intended use as a pharmaceutical intermediate.

Key analytical techniques employed for QC include:

High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the compound and quantifying any impurities. Chiral HPLC, often using a Chiralpak IA column, is specifically used to confirm the enantiopurity and ensure the correct stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the chemical structure and identify any structural isomers or impurities.

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the molecule.

A comprehensive QA program will establish in-process controls at critical stages of the manufacturing process to monitor the reaction progress and ensure consistency between batches. Final product specifications will include stringent limits on purity (typically ≥98%), enantiomeric excess (often >99% ee), and the levels of any specific impurities.

Analytical Technique Purpose in Quality Control
High-Performance Liquid Chromatography (HPLC) Purity assessment and impurity quantification.
Chiral HPLC Enantiopurity determination.
Nuclear Magnetic Resonance (NMR) Structural confirmation and identification of structural isomers.
Mass Spectrometry (MS) Molecular weight confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification.

Intellectual Property and Patent Landscape Analysis

The intellectual property landscape surrounding cis-Benzyl 3-hydroxycyclobutylcarbamate is primarily centered on its use as a key intermediate in the synthesis of patented active pharmaceutical ingredients (APIs). Companies that have developed novel drugs incorporating this building block will typically hold patents covering the final drug molecule, its formulation, and its method of use.

While the compound itself may be commercially available from various suppliers, its use in the synthesis of a patented API would constitute patent infringement. Therefore, a thorough freedom-to-operate (FTO) analysis is crucial for any company planning to manufacture or use cis-Benzyl 3-hydroxycyclobutylcarbamate for commercial purposes. This analysis involves a detailed review of existing patents to ensure that the intended application does not infringe on any active claims.

Patents related to this intermediate may also cover specific, novel, and non-obvious synthetic routes or crystalline forms of the compound. Companies that develop more efficient or cost-effective manufacturing processes may seek patent protection for these innovations to gain a competitive advantage. The patent landscape is dynamic, and continuous monitoring is necessary to stay informed of new filings and the expiration of existing patents.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for cis-Benzyl 3-hydroxycyclobutylcarbamate

The development of efficient and stereoselective synthetic routes to cis-benzyl 3-hydroxycyclobutylcarbamate and its derivatives is paramount for unlocking their full potential. While traditional methods often rely on multi-step sequences, researchers are increasingly exploring more innovative and streamlined approaches.

One promising avenue is the application of photoredox catalysis . This technique utilizes visible light to initiate radical-mediated transformations under mild conditions, offering a powerful tool for the functionalization of C-H bonds and the formation of complex ring systems. For instance, the photocatalytic [2+2] cycloaddition of alkenes presents a direct and atom-economical route to the cyclobutane (B1203170) core. Furthermore, late-stage functionalization of the cyclobutane ring through photoredox-mediated hydrogen atom transfer (HAT) could provide access to a diverse range of substituted analogs.

Another area of intense investigation is strain-release-driven synthesis . The inherent ring strain of the cyclobutane moiety can be harnessed to drive reactions that might otherwise be unfavorable. Methodologies involving the ring-opening of bicyclic precursors, followed by stereoselective functionalization and subsequent ring-closure, are being explored to construct the cis-3-hydroxycyclobutyl scaffold with high levels of control.

Continuous flow synthesis is also emerging as a powerful technology for the production of this and other pharmaceutical intermediates. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. A pilot-scale protocol for a related synthesis has demonstrated the potential for high-throughput production, a critical factor for industrial applications.

Synthetic ApproachKey FeaturesPotential Advantages
Photoredox Catalysis Utilizes visible light and a photocatalyst to generate radical intermediates.Mild reaction conditions, high functional group tolerance, access to unique reactivity.
Strain-Release-Driven Synthesis Exploits the inherent ring strain of cyclobutane precursors to drive reactions.Formation of complex structures, high stereoselectivity.
Continuous Flow Synthesis Employs microreactors for precise control over reaction conditions.Improved yield and purity, enhanced safety, scalability.

Exploration of Unconventional Reactivity Pathways

The interplay between the hydroxyl group, the carbamate (B1207046) moiety, and the strained cyclobutane ring in cis-benzyl 3-hydroxycyclobutylcarbamate opens the door to a host of unconventional reactivity pathways that are ripe for exploration.

A key area of interest is the ring-opening of the cyclobutane core . While often seen as a stable scaffold, under specific catalytic conditions, the ring can be selectively opened to generate linear aliphatic compounds with defined stereochemistry. For example, ring-opening metathesis using Grubbs-type catalysts could lead to the formation of macrocyclic structures or functionalized acyclic products. This strategy offers a divergent approach to new molecular architectures starting from a common cyclobutane precursor.

The generation of radical intermediates at the cyclobutane ring is another exciting frontier. Photoredox catalysis or other radical initiation methods can be employed to generate carbon-centered radicals on the cyclobutane ring. These reactive intermediates can then participate in a variety of transformations, including additions to unsaturated systems, C-C bond formations, and fragmentations, leading to novel molecular scaffolds. The inherent strain of the cyclobutane ring can influence the stability and reactivity of these radical species in unique ways.

Furthermore, the neighboring group participation of the hydroxyl and carbamate functionalities can be exploited to direct the outcome of reactions. For example, the hydroxyl group could act as an internal nucleophile in ring-opening or rearrangement reactions, while the carbamate could influence the stereochemical course of transformations at adjacent positions.

Reactivity PathwayDescriptionPotential Outcomes
Ring-Opening Metathesis Catalytic cleavage and reformation of the cyclobutane ring.Synthesis of macrocycles and functionalized linear molecules.
Radical-Mediated Transformations Generation of radical intermediates on the cyclobutane ring.Novel C-C bond formations and molecular rearrangements.
Neighboring Group Participation Intramolecular influence of the hydroxyl and carbamate groups on reactivity.Stereoselective transformations and access to complex architectures.

Advanced Applications in Materials Science

While the primary research focus for cis-benzyl 3-hydroxycyclobutylcarbamate has been in medicinal chemistry, its unique structural features make it a compelling candidate for applications in materials science. The rigid, strained cyclobutane core combined with the hydrogen-bonding capabilities of the hydroxyl and carbamate groups can be leveraged to create novel polymers and functional materials.

The bifunctional nature of cis-benzyl 3-hydroxycyclobutylcarbamate (after potential deprotection of the benzyl (B1604629) group) allows it to act as a monomer in polymerization reactions. For instance, the hydroxyl group can participate in the formation of polyurethanes and polyesters . The inclusion of the rigid cyclobutane unit into the polymer backbone is expected to impart unique thermal and mechanical properties, such as increased glass transition temperatures and enhanced modulus, when compared to polymers derived from more flexible aliphatic diols. The synthesis of sustainable polycyclobutane materials from biomass-derived building blocks has already shown the potential of this class of compounds. und.edu

Furthermore, the cyclobutane ring itself can be a functional motif within a material. Cyclobutane-containing polymers have been investigated as stress-responsive materials or mechanophores . Under mechanical stress, the strained C-C bonds of the cyclobutane ring can break in a controlled manner, leading to changes in the material's properties, such as color or catalytic activity. This opens up possibilities for creating self-healing materials or sensors. The presence of the hydroxyl and carbamate groups in cis-benzyl 3-hydroxycyclobutylcarbamate could be used to tune the solubility and processability of such functional polymers.

Material ApplicationRole of the CompoundPotential Properties and Functionalities
Polymer Backbone As a monomer in polyurethane or polyester (B1180765) synthesis.Enhanced thermal stability, rigidity, and mechanical strength. und.edu
Functional Materials As a mechanophore in stress-responsive polymers.Self-healing capabilities, stress sensing, switchable catalysis.
Functional Additive To modify the properties of existing polymers.Improved adhesion, altered surface properties, enhanced biocompatibility.

Development of High-Throughput Screening for Chemical Transformations

To accelerate the discovery of new reactions and optimize existing ones involving cis-benzyl 3-hydroxycyclobutylcarbamate, the development of high-throughput screening (HTS) methodologies is crucial. HTS allows for the rapid and parallel execution of a large number of experiments, enabling the efficient exploration of vast reaction parameter spaces.

For the synthesis and functionalization of this compound, HTS can be employed to screen a wide range of catalysts, ligands, solvents, and reaction conditions. For example, in the optimization of a cross-coupling reaction to modify the benzyl group, an HTS approach could quickly identify the optimal combination of a palladium catalyst and a phosphine (B1218219) ligand from a large library. This is particularly valuable for complex transformations where the interplay of multiple factors is not easily predicted.

The development of analytical techniques compatible with HTS formats, such as mass spectrometry and high-performance liquid chromatography (HPLC), is essential for rapid and accurate determination of reaction outcomes. Miniaturized reaction formats, such as 96-well or 384-well plates, are commonly used in HTS to minimize the consumption of reagents and allow for automated liquid handling.

The data generated from HTS campaigns can be substantial and complex. Therefore, the integration of data analysis tools and statistical methods, such as Design of Experiments (DoE), is critical for extracting meaningful insights and guiding subsequent rounds of optimization.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical research is poised to revolutionize the discovery and development of new molecules and materials, and cis-benzyl 3-hydroxycyclobutylcarbamate is no exception.

Predictive Modeling of Reactivity and Properties: ML models can be trained on existing chemical data to predict the reactivity of cis-benzyl 3-hydroxycyclobutylcarbamate in various chemical transformations. For instance, a model could predict the regioselectivity and stereoselectivity of a reaction based on the structure of the starting material and the reaction conditions. This predictive capability can significantly reduce the number of experiments required to find optimal synthetic routes. Similarly, ML models can predict the physicochemical and biological properties of derivatives of this compound, aiding in the design of molecules with desired characteristics.

The synergy between these emerging research avenues promises to unlock the full scientific and technological potential of cis-benzyl 3-hydroxycyclobutylcarbamate, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. Q1. What are the recommended synthetic routes for cis-Benzyl 3-hydroxycyclobutylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a cyclobutanol derivative with benzyl carbamate under alkaline conditions. Evidence from analogous carbamates (e.g., cis-Benzyl (2-hydroxymethyl)cyclohexylcarbamate) suggests using a two-step process: (i) activation of the hydroxyl group (e.g., via tosylation) and (ii) nucleophilic substitution with benzyl carbamate in the presence of a base like potassium carbonate . Optimization may include:

  • Temperature control : Maintaining 40–60°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.
    Continuous flow reactors have been reported to enhance purity (>95%) and scalability for structurally similar compounds .

Q. Q. Q2. What spectroscopic techniques are critical for characterizing cis-Benzyl 3-hydroxycyclobutylcarbamate?

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and stereochemistry. The cis configuration is verified by coupling constants (JJ) between cyclobutane protons (typically 8–10 Hz) and hydroxyl proton splitting patterns .
  • FT-IR : Carbamate C=O stretching at ~1680–1720 cm1^{-1} and hydroxyl O-H stretching at ~3200–3500 cm1^{-1}.
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) at m/z 250.1443 (calculated for C12_{12}H15_{15}NO3_3) ensure molecular weight validation .

Advanced Research Questions

Q. Q3. How does the cis stereochemistry of the cyclobutane ring influence reactivity in nucleophilic substitution reactions?

The cis configuration imposes steric constraints due to the adjacent hydroxyl and carbamate groups, which can:

  • Retard SN2 mechanisms : Bulky substituents hinder backside attack, favoring SN1 pathways in polar protic solvents.
  • Promote intramolecular hydrogen bonding : Between the hydroxyl and carbamate carbonyl, stabilizing intermediates and directing regioselectivity in further derivatization .
    Contradictory evidence exists for similar compounds: Some studies report enhanced reactivity via H-bond-assisted transition states, while others note steric inhibition. Systematic kinetic studies under varying conditions (solvent, temperature) are recommended .

Q. Q4. What strategies are effective for resolving enantiomers of cis-Benzyl 3-hydroxycyclobutylcarbamate?

Enzymatic resolution using immobilized lipases (e.g., CALB, Novozym 435®) in ionic liquids (e.g., [Bmim][Tf2_2N]) achieves high enantiomeric excess (>90%). The method involves:

  • Substrate design : Introducing a hydrolyzable ester group adjacent to the stereocenter.
  • Solvent optimization : Ionic liquids improve enzyme stability and reduce racemization.
  • Reaction monitoring : Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomer ratios .

Q. Q5. How can stability studies be designed to assess degradation pathways under experimental conditions?

  • Forced degradation : Expose the compound to stress conditions (heat: 60°C, pH extremes: 1–13, UV light).
  • Analytical tracking : Use LC-MS to identify degradation products (e.g., cyclobutane ring-opening via retro-aldol pathways or carbamate hydrolysis to benzyl alcohol) .
  • Kinetic modeling : Pseudo-first-order rate constants (kk) quantify degradation rates, informing storage guidelines (e.g., -20°C under inert atmosphere) .

Q. Q. Q6. What are the safety protocols for handling cis-Benzyl 3-hydroxycyclobutylcarbamate in air-sensitive reactions?

  • PPE : Nitrile gloves (tested for permeation resistance), chemical splash goggles, and flame-retardant lab coats .
  • Ventilation : Use gloveboxes or Schlenk lines for reactions requiring inert atmospheres.
  • Spill management : Absorb with silica-based materials, avoid aqueous cleanup (prevents hydrolysis to toxic amines) .

Contradictory Data and Mitigation Strategies

Q. Q7. How should researchers address discrepancies in reported synthetic yields for analogous carbamates?

Variations in yields (e.g., 60–90% for similar compounds) may arise from:

  • Impurity profiles : Unreacted starting materials or byproducts (e.g., trans isomers) skew yield calculations.
  • Analytical methods : NMR integration errors or inadequate calibration in HPLC.
    Mitigation :
  • Use orthogonal purification (e.g., flash chromatography followed by recrystallization).
  • Validate yields via quantitative 1H^1H-NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .

Application-Driven Methodologies

Q. Q8. How can cis-Benzyl 3-hydroxycyclobutylcarbamate be utilized in studying enzyme inhibition mechanisms?

The carbamate group acts as a covalent inhibitor by reacting with catalytic serine residues in hydrolases (e.g., acetylcholinesterase). Experimental design includes:

  • Kinetic assays : Measure KiK_i (inhibition constant) using Ellman’s reagent for thiol-reactive enzymes.
  • Docking simulations : Compare cis vs. trans binding modes in active sites (e.g., AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.